molecular formula C13H7Cl2FO2 B6404318 2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid CAS No. 1261970-47-1

2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid

Cat. No.: B6404318
CAS No.: 1261970-47-1
M. Wt: 285.09 g/mol
InChI Key: PMPMHMIAJBZFMU-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzoic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 2-Chloro-4-fluorotoluene

Uniqueness

2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various synthetic and industrial applications compared to similar compounds .

Properties

IUPAC Name

2-chloro-4-(3-chloro-4-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPMHMIAJBZFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690550
Record name 3,3'-Dichloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-47-1
Record name 3,3'-Dichloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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